molecular formula C9H11BrO B1282620 2-Bromo-4-ethylanisole CAS No. 99179-98-3

2-Bromo-4-ethylanisole

Cat. No. B1282620
CAS RN: 99179-98-3
M. Wt: 215.09 g/mol
InChI Key: VPDXTNZWHRBQJL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-Bromo-4-ethylanisole involves various chemical reactions and starting materials. For instance, analogs of 2-bromo-3-(n-alkylamino)-1,4-naphthoquinone were synthesized from 2,3-dibromo-1,4-naphthoquinone, with the ethyl analog being denoted as L-2Br . Ethyl 4-bromo-2-(diphenylmethylene)-3-oxo-5,5-diphenyl-4-pentenoate was formed from a reaction involving 2,4-bis-(diphenylmethylene)-1,3-cyclobutane dione with bromine in the presence of ethanol . Additionally, ethyl 4-bromo-4,4-dinitrobutyrate was synthesized through a Michael addition reaction of bromodinitromethane potassium salt with ethyl acrylate . These studies demonstrate the diverse synthetic routes that can be employed to create brominated compounds with ethyl groups.

Molecular Structure Analysis

The molecular structures of the synthesized compounds were elucidated using various techniques. Single crystal X-ray diffraction studies revealed that molecules of L-2Br crystallize in the Pca2_1 space group, forming a polymeric chain through N-H⋯O interactions . The structure of ethyl 4-bromo-2-(diphenylmethylene)-3-oxo-5,5-diphenyl-4-pentenoate was characterized by X-ray structure analysis, showing an orthorhombic space group PNa2_1 . Similarly, the crystal structure of ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate was determined, revealing two independent molecules with significant amine-N—H⋯O(carbonyl) hydrogen bonds .

Chemical Reactions Analysis

The chemical reactivity of brominated compounds is highlighted in several studies. Ethyl 2,3-dioxobutyrate 2-arylhydrazones and 2,3-dioxo-1-phenylbutanal 2-arylhydrazones react with bromine to yield 4-bromo-derivatives, which can further react to form various pyrazole derivatives . The interactions between the synthesized (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol and DNA bases were investigated using the ECT method, indicating potential biological reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were characterized using spectroscopic methods and theoretical calculations. FT-IR spectra showed shifts in the ν_NH and ν_CBr frequencies due to intramolecular hydrogen bonding and bromine substitution, respectively . UV-Vis spectra exhibited a broad charge transfer band, imparting color to the compounds . Density functional theory (DFT) was used to optimize the geometry of (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, and various analyses such as MEP, NBO, and NLO were performed to understand its chemical activity .

Scientific Research Applications

Synthesis and Chemical Applications

2-Bromo-4-ethylanisole has been utilized in various synthesis processes and chemical applications. A study highlighted the continuous, homogeneous, and rapid synthesis of 4-bromo-3-methylanisole, a close relative of 2-Bromo-4-ethylanisole, in a modular microreaction system, emphasizing its significance in producing heat and pressure-sensitive dyes for thermal papers. This method showed superiority in controlling byproduct content and conversion efficiency compared to traditional industrial batch processes (Xie et al., 2020).

Photovoltaic Device Enhancement

4-bromoanisole, structurally related to 2-Bromo-4-ethylanisole, has been used as a processing additive to control phase separation and purity in organic photovoltaic devices. Investigations into polymer-polymer blends have demonstrated that this additive significantly improves the aggregation and morphology of the blends, impacting the efficiency of these photovoltaic systems (Liu et al., 2012).

Catalysis and Oxidation

In the realm of catalysis, research involving non-heme iron catalysts for benzylic oxidation used 4-ethylanisole and similar compounds as model substrates. This study successfully demonstrated effective oxidation, providing insights into the behavior of 2-Bromo-4-ethylanisole in catalytic systems and oxidation reactions (Klopstra et al., 2003).

properties

IUPAC Name

2-bromo-4-ethyl-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-3-7-4-5-9(11-2)8(10)6-7/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDXTNZWHRBQJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40550913
Record name 2-Bromo-4-ethyl-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40550913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-ethylanisole

CAS RN

99179-98-3
Record name 2-Bromo-4-ethyl-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40550913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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